molecular formula C12H21N B1588951 1-n-Octylpyrrole CAS No. 50966-65-9

1-n-Octylpyrrole

Cat. No. B1588951
CAS RN: 50966-65-9
M. Wt: 179.3 g/mol
InChI Key: AXCMRJJCPRARIT-UHFFFAOYSA-N
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Description

1-n-Octylpyrrole is a chemical compound with the molecular formula C12H21N . It has an average mass of 179.302 Da and a monoisotopic mass of 179.167404 Da . It is a colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular structure of 1-n-Octylpyrrole is represented by the linear formula C12H21N . The InChI code for the compound is 1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3 .


Physical And Chemical Properties Analysis

1-n-Octylpyrrole has a boiling point of 130 °C/13 mmHg and a flash point of 108 °C . It has a density of 0.87 and a refractive index of n20D 1.47 .

Scientific Research Applications

Electronic Environment Analysis in Ionic Liquids

1-n-Octylpyrrole and its analogs, such as 1-octyl-1-methylpyrrolidinium and 1-octyl-3-methylimidazolium, have been studied in ionic liquids using X-ray photoelectron spectroscopy. This research provides insights into the electronic interactions between cations and anions in ionic liquids, which is crucial for understanding their electrochemical properties. The study by Men, Mitchell, Lovelock, and Licence (2015) developed a reliable fitting model for analyzing the electronic environment of these compounds, contributing to the field of ionic liquid chemistry (Men et al., 2015).

Applications in Conducting Polymers

Poly(3-octylpyrrole), synthesized from 3-octylpyrrole, demonstrates significant potential in the field of conducting polymers. Masuda, Tanaka, and Kaeriyama (1989) found that these polymers possess high conductivity and are soluble in organic solvents, making them suitable for various applications in electronics and materials science (Masuda, Tanaka, & Kaeriyama, 1989).

Influence on Polysquaraine Structures and Properties

Research by Lu, Whang, and Cheng (2010) on poly(1-octylpyrrolyl)squaraine and poly(3-octylpyrrolyl)squaraine, synthesized from 1-octylpyrrole, reveals that the position of the alkyl group in pyrrole derivatives significantly affects the conformation and properties of these polymers. This finding is crucial for the development of materials with specific optical and thermal properties (Lu, Whang, & Cheng, 2010).

Energy Applications of Conducting Polymer Nanostructures

1-n-Octylpyrrole derivatives, as part of conducting polymer nanostructures, are increasingly relevant in energy applications. Yin and Zheng (2012) provide an overview of their use in solar cells, fuel cells, rechargeable lithium batteries, and electrochemical supercapacitors, highlighting the significant role these materials play in advancing renewable energy technologies (Yin & Zheng, 2012).

Electrochemical Polymerization

The electrochemical polymerization of 3-octylpyrrole has been explored for its potential in creating conducting films. Studies by Masuda, Tanaka, and Kaeriyama (1990) focus on understanding the conductivity and morphological characteristics of these polymers, which are essential for developing advanced materials in electronics (Masuda, Tanaka, & Kaeriyama, 1990).

Extraction and Preparation of Palladium Nanoparticles

1-n-Octylpyrrole derivatives are also used in the extraction of palladium (Pd) and the preparation of Pd nanoparticles. Shao et al. (2021) developed a microemulsion system using a cyano-functionalized ionic liquid based on 1-nitrile-1-octylpyrrole bromide, demonstrating its efficiency in extracting Pd from multi-metal solutions and preparing Pd nanoparticles (Shao et al., 2021).

Safety And Hazards

1-n-Octylpyrrole is associated with certain safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and face thoroughly after handling, using suitable protective equipment, and avoiding generation of vapour or mist .

properties

IUPAC Name

1-octylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h8-9,11-12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMRJJCPRARIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442689
Record name 1-n-Octylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-n-Octylpyrrole

CAS RN

50966-65-9
Record name 1-n-Octylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-n-Octylpyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Alaiz, R Zamora, FJ Hidalgo - Journal of Agricultural and Food …, 1996 - ACS Publications
… Thus, peaks A−D corresponded to 1-n-octylpyrrole (1), 1-n-octyl-2-[(E or Z)-1-propenyl]pyrrole (2), 1-n-octyl-2-[(Z or E)-1-propenyl]pyrrole (3), and 2-(1-hydroxypropyl)-1-n-octylpyrrole (4…
Number of citations: 31 pubs.acs.org
R Rossi, M Lessi, C Manzini… - … Synthesis & Catalysis, 2015 - Wiley Online Library
… of 2,5-dimethyl-1-n-octylpyrrole with 2.0 equiv. of (mesityl)(p-tolyl)iodonium triflate in DMF at 100 C delivered 2,5-dimethyl-3,4-bis(p-tolyl)-1-n-octylpyrrole in 52% yield (Scheme 31).46 …
Number of citations: 99 onlinelibrary.wiley.com

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